N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
CAS No.: 539810-16-7
Cat. No.: VC16138289
Molecular Formula: C24H22N4OS2
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539810-16-7 |
|---|---|
| Molecular Formula | C24H22N4OS2 |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | N-(4-methylphenyl)-2-[[4-phenyl-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H22N4OS2/c1-18-12-14-19(15-13-18)25-23(29)17-31-24-27-26-22(16-30-21-10-6-3-7-11-21)28(24)20-8-4-2-5-9-20/h2-15H,16-17H2,1H3,(H,25,29) |
| Standard InChI Key | CCBMNNDTBPVOOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring substituted at positions 3 and 4. Position 3 contains a sulfanyl group linked to an acetamide moiety (-S-CH2-C(O)-NH-(4-methylphenyl)), while position 4 is occupied by a phenyl group. Position 5 of the triazole ring is modified with a (phenylsulfanyl)methyl group, introducing additional sulfur-based functionality. The presence of multiple aromatic systems (phenyl, triazole) and sulfur atoms contributes to its potential for π-π stacking interactions and redox activity, respectively.
Systematic Nomenclature
The IUPAC name, N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, systematically describes its substituents:
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N-(4-methylphenyl): The acetamide’s nitrogen is bonded to a para-methyl-substituted benzene.
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2-({...}sulfanyl)acetamide: The acetyl group’s alpha carbon is connected to a sulfanyl (-S-) group.
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4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl: The triazole ring’s 4-position holds a phenyl group, while the 5-position has a benzylthioether substituent.
Synthesis and Preparation
Synthetic Strategies
While explicit details for this compound’s synthesis are unavailable, analogous triazole derivatives are typically synthesized via cycloaddition or multi-step substitution reactions. A hypothetical route could involve:
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Triazole Ring Formation: A [2+3] cycloaddition between a nitrile and hydrazine derivative to form the 1,2,4-triazole core.
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Sulfanyl Group Introduction: Thiolation at position 3 using sulfurizing agents like Lawesson’s reagent.
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Acetamide Coupling: Reaction of the sulfanyl-triazole intermediate with bromoacetamide derivatives under basic conditions.
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Functionalization at Position 5: Introduction of the (phenylsulfanyl)methyl group via alkylation or Mitsunobu reaction.
Optimization Challenges
Key challenges include avoiding over-substitution, managing steric hindrance from bulky aryl groups, and ensuring regioselectivity during triazole formation. Purification often requires column chromatography or recrystallization, with reaction progress monitored by TLC and NMR.
Physicochemical Properties
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H22N4OS2 | |
| Molecular Weight | 446.6 g/mol | |
| CAS Number | 539810-16-7 | |
| Sulfur Content | 14.36% | Calc. |
| Predicted LogP | ~4.2 (Moderately lipophilic) | Est. |
The compound’s lipophilicity (estimated LogP ~4.2) suggests moderate membrane permeability, while its sulfur atoms may enhance binding to metalloenzymes or participate in disulfide exchanges.
Spectroscopic Characterization
NMR Spectroscopy
Though specific NMR data for this compound is absent, analogous triazole-acetamide derivatives exhibit characteristic signals:
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1H NMR:
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13C NMR:
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Triazole carbons: δ 145–155 ppm.
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Acetamide carbonyl: δ 168–170 ppm.
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Mass Spectrometry
The molecular ion peak [M+H]+ at m/z 447.6 would confirm the molecular weight, with fragmentation patterns highlighting loss of sulfanyl (-SH) or acetamide (-NHCOCH2S-) groups.
Research Gaps and Future Directions
Priority Investigations
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Synthesis Optimization: Develop regioselective methods to improve yield and purity.
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In Vitro Screening: Evaluate efficacy against fungal, bacterial, and cancer cell lines.
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ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.
Structural Modifications
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Replace the 4-methylphenyl group with electron-withdrawing substituents to enhance reactivity.
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Explore prodrug strategies to improve solubility.
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